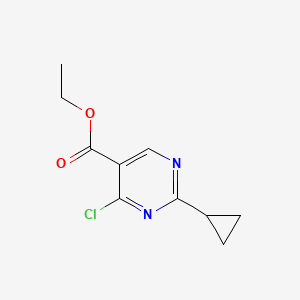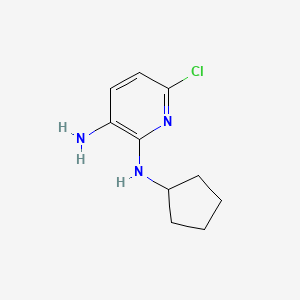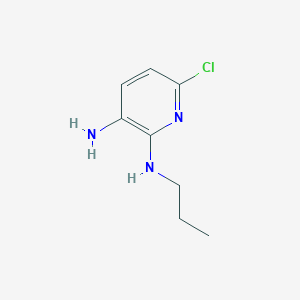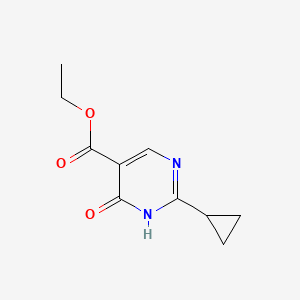
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
概要
説明
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a dihydropyrimidine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
作用機序
Target of Action
Similar compounds have been reported to inhibit enzymes like xanthine oxidase (xo) and matrix metalloproteinases (mmps) .
Mode of Action
Based on its structural similarity to other 6-oxo-1,6-dihydropyrimidine derivatives, it may interact with its target enzymes through hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
Similar compounds have been reported to inhibit the activity of xo, which plays a crucial role in purine metabolism, and mmps, which are involved in tissue remodeling and degradation .
Pharmacokinetics
The compound is also predicted to be non-inhibitory to major CYP enzymes .
Result of Action
Similar compounds have been reported to exhibit a wide spectrum of biological activities, including antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, it is recommended to be stored in a sealed, dry environment at room temperature .
生化学分析
Biochemical Properties
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. The compound’s interaction with MMPs can inhibit their activity, thereby influencing processes like tissue remodeling and inflammation . Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism . For instance, its interaction with MMPs can lead to changes in the extracellular matrix, affecting cell adhesion and migration. These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes like MMPs . This inhibition can prevent the degradation of extracellular matrix components, thereby influencing tissue remodeling and inflammatory responses. Additionally, the compound may affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, influencing its therapeutic potential. Understanding the metabolic pathways of this compound is essential for optimizing its use in pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation in target tissues . These factors determine the compound’s effectiveness in modulating cellular processes and achieving therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of cyclopropylamine with ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted cyclopropyl derivatives, and various oxo compounds .
科学的研究の応用
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- Ethyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
- 1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives
Uniqueness
Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific cyclopropyl and dihydropyrimidine structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13/h5-6H,2-4H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSPYMMOWYDUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)
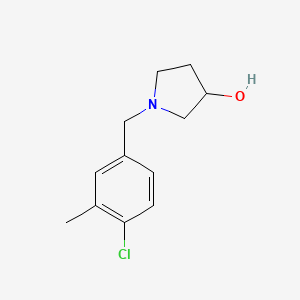
![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B3077183.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)
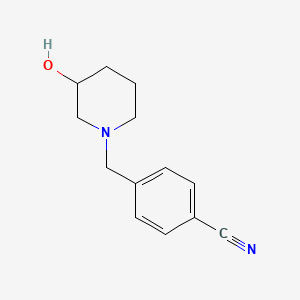
![1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077203.png)
